1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMCQNPPCUYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[3,2-c]pyridine Scaffold Synthesis
The foundational step in preparing 1-(4-fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is the synthesis of the 1H-pyrrolo[3,2-c]pyridine core. Established methods for constructing this bicyclic system involve:
Oxidation and nitration of substituted pyridines : For example, 2-bromo-5-methylpyridine can be oxidized to its N-oxide and then nitrated to introduce a nitro substituent at the 4-position, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide. This intermediate is crucial for further functionalization.
Cyclization via dimethylformamide dimethyl acetal (DMF-DMA) : The nitro intermediate reacts with DMF-DMA to form a key enamine intermediate, which upon reduction with iron powder and acetic acid yields 6-bromo-1H-pyrrolo[3,2-c]pyridine.
This sequence establishes the bicyclic pyrrolo[3,2-c]pyridine framework with a bromine substituent at the 6-position, enabling subsequent cross-coupling reactions.
Introduction of the 4-(Methylthio) Group
The methylthio substituent at the 4-position is introduced through targeted substitution or functional group transformation:
Nucleophilic aromatic substitution (SNAr) : If the 4-position bears a good leaving group (e.g., halogen or nitro), treatment with methylthiolate anion (generated from sodium methylthiolate or similar reagents) can substitute the leaving group with a methylthio group.
Thioether formation via cross-coupling : Palladium-catalyzed coupling of 4-halopyrrolo[3,2-c]pyridine intermediates with methylthiol equivalents under suitable conditions can also yield the 4-(methylthio) derivative.
Direct methylthiolation : In some protocols, direct methylthiolation of a 4-hydroxy or 4-amino precursor can be achieved using methylthiolating agents.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine | m-Chloroperbenzoic acid oxidation | 2-bromo-5-methylpyridine-1-oxide | N-oxide formation |
| 2 | 2-bromo-5-methylpyridine-1-oxide | Fuming nitric acid in sulfuric acid | 2-bromo-5-methyl-4-nitropyridine-1-oxide | Nitration at 4-position |
| 3 | 2-bromo-5-methyl-4-nitropyridine-1-oxide | DMF-DMA in DMF | Enamine intermediate | Key intermediate for cyclization |
| 4 | Enamine intermediate | Fe powder, acetic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Cyclization and reduction |
| 5 | 6-bromo-1H-pyrrolo[3,2-c]pyridine | 4-fluorobenzyl halide, base (e.g., K2CO3) | 1-(4-fluorobenzyl)-6-bromo-1H-pyrrolo[3,2-c]pyridine | N-alkylation at 1-position |
| 6 | 1-(4-fluorobenzyl)-6-bromo-1H-pyrrolo[3,2-c]pyridine | Methylthiolate source (e.g., NaSCH3) or Pd-catalyzed coupling | This compound | Substitution at 4-position |
Experimental Notes and Optimization
Microwave-assisted reactions : Some cross-coupling steps benefit from microwave irradiation, which accelerates reaction times and improves yields, as demonstrated in the synthesis of related pyrrolo[3,2-c]pyridine derivatives.
Purification : Silica gel chromatography and recrystallization from solvents such as chloroform or dimethyl sulfoxide are commonly employed to isolate pure compounds.
Reagents and solvents : Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is recommended to prevent side reactions, especially during sensitive coupling steps.
Yield considerations : Yields vary depending on substitution patterns and reaction conditions but typically range from moderate to good (50–85%).
Research Findings and Literature Data
The synthetic strategy involving oxidation, nitration, and cyclization to form the pyrrolo[3,2-c]pyridine core is well-established and reproducible.
N-alkylation with 4-fluorobenzyl halides proceeds efficiently under mild basic conditions, allowing selective substitution at the nitrogen.
Introduction of methylthio groups via nucleophilic substitution or palladium-catalyzed coupling is effective, providing functionalized derivatives with potential biological activity.
Microwave-assisted cross-coupling reactions significantly reduce reaction times and improve product purity.
Sodium borohydride reductions and hydrogenation techniques are applicable for related pyrrolo[2,3-c]pyridine derivatives but less directly relevant for the fluorobenzyl-methylthio substituted target.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate, sodium hydride
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted benzyl derivatives
Scientific Research Applications
Overview
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound belonging to the pyrrolopyridine class. It features a fluorobenzyl group and a methylthio group attached to its core structure. This compound has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties and activities.
Biological Research
- Enzyme Inhibition : Studies have indicated that this compound may exhibit enzyme inhibition properties. The specific interactions with enzymes can be explored to understand its mechanism of action and potential therapeutic effects.
- Receptor Binding Studies : The compound is also investigated for its ability to bind to specific biological receptors, which could lead to insights into its role in cellular signaling pathways.
Medicinal Chemistry
- Therapeutic Properties : There is ongoing research into the anti-inflammatory and anticancer activities of this compound. Preliminary studies suggest that it may modulate biological pathways involved in inflammation and tumor growth.
- Drug Development : Given its promising biological activities, this compound is being evaluated as a potential lead compound for drug development targeting various diseases.
Industrial Applications
- Material Science : The compound's unique chemical properties make it suitable for developing new materials or specialty chemicals. Its application in polymer science or as an additive in chemical formulations is an area of interest.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl and methylthio groups can influence the compound’s binding affinity and selectivity for these targets, affecting downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine with structurally related pyrrolopyridine derivatives, focusing on substituent effects, biological activity, and synthetic strategies.
Substituent Variations at the 1-Position
- 1-(3,4,5-Trimethoxyphenyl)-6-aryl-pyrrolo[3,2-c]pyridines These compounds, designed as colchicine binding site inhibitors (CBSIs), feature a bulky 3,4,5-trimethoxyphenyl group at the 1-position. They exhibit antiproliferative activity with IC₅₀ values in the micromolar to nanomolar range against cancer cell lines. The trimethoxy group enhances hydrophobic interactions with tubulin, contrasting with the 4-fluorobenzyl group in the target compound, which balances lipophilicity and steric effects .
1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
Substitution with a simple benzyl group (lacking fluorine) and a chloro group at the 4-position results in reduced electronic effects compared to the fluorobenzyl and methylthio substituents. This compound is primarily a synthetic intermediate, highlighting the importance of halogen vs. sulfur-based substituents in modulating reactivity .
Substituent Variations at the 4-Position
- 4-(Piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine Derivatives Piperazine substituents introduce basic nitrogen centers, improving solubility and enabling interactions with CNS targets. For example, PZ-1922 (a pyrrolo[3,2-c]quinoline analog) demonstrates high affinity for serotonin receptors (Ki = 3 nM), suggesting that nitrogen-rich substituents are critical for neuroactive compounds. In contrast, the methylthio group in the target compound may favor hydrophobic binding pockets in anticancer targets .
4-Chloro-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine
The chloro substituent at the 4-position is a common leaving group in nucleophilic substitution reactions. While biologically inactive alone, it serves as a precursor for introducing amines or thiols, underscoring the synthetic versatility of halogenated pyrrolopyridines compared to pre-functionalized methylthio derivatives .
Comparative Data Table
Key Findings and Implications
Substituent Electronic Effects : Fluorine and methylthio groups enhance lipophilicity and metabolic stability compared to methoxy or piperazinyl groups, which prioritize solubility and hydrogen bonding .
Activity-Structure Relationships : Bulky 1-position substituents (e.g., trimethoxyphenyl) favor tubulin inhibition, while smaller groups (e.g., fluorobenzyl) may optimize kinase binding .
Synthetic Flexibility : Halogenated intermediates (e.g., 4-chloro derivatives) enable modular derivatization, whereas pre-functionalized methylthio compounds reduce synthetic steps for target-oriented synthesis .
Biological Activity
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound categorized under pyrrolopyridines. Its structure features a fluorobenzyl group and a methylthio group attached to a pyrrolopyridine core, which is significant in various biological applications. The compound's IUPAC name is 1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine, and its molecular formula is C15H13FN2S with a molecular weight of 272.35 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine |
| Molecular Formula | C15H13FN2S |
| Molecular Weight | 272.35 g/mol |
| CAS Registry Number | 1170431-66-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorobenzyl and methylthio groups enhances its binding affinity and selectivity for these targets, which can lead to modulation of various signaling pathways within cells .
Pharmacological Properties
Research indicates that derivatives of pyrrolopyridine, including this compound, exhibit a broad spectrum of pharmacological properties:
- Analgesic Activity : Compounds in this class have been investigated for their potential as pain relievers.
- Antitumor Activity : Some studies suggest efficacy against various cancer cell lines.
- Antiviral and Antimycobacterial Activities : There is evidence supporting the use of these compounds in treating viral infections and tuberculosis .
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of pyrrolopyridine derivatives. For instance, the methylthio group plays a crucial role in enhancing pharmacological effects compared to other substituents .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of various pyrrolopyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against human lung carcinoma cells (A549) .
Case Study 2: Analgesic Efficacy
Another investigation focused on the analgesic properties of similar compounds revealed that modifications in the molecular structure could enhance pain relief efficacy. The presence of the fluorobenzyl group was found to be beneficial in increasing the potency of analgesic action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized for yield?
- Methodology :
- Nucleophilic substitution is critical for introducing the 4-fluorobenzyl group. A two-step protocol involving alkylation of the pyrrolo[3,2-c]pyridine core with 4-fluorobenzyl bromide in dry DMF under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours is typical.
- Methylthio group installation : Use NaSMe or (CH₃)₂S₂ with a base (e.g., K₂CO₃) in acetonitrile at reflux. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).
- Yield optimization : Lower temperatures (0–25°C) during alkylation reduce side products. Purification via column chromatography (DCM/MeOH 95:5) improves purity to >95% .
Q. How can researchers confirm the structural identity of this compound, particularly the position of substituents on the pyrrolo-pyridine core?
- Analytical workflow :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC). The methylthio group (δ ~2.5 ppm in ¹H NMR) and fluorobenzyl aromatic protons (δ ~7.2–7.4 ppm) are diagnostic.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Co-crystallize with a resolving agent (e.g., hexafluorobenzene) to resolve positional ambiguity. Evidence from similar fluorobenzyl-pyrrolo-pyridines shows distinct bond angles (C–F: 1.34 Å) and torsion angles .
Q. What stability considerations are critical for handling and storing this compound?
- Guidelines :
- Light sensitivity : Store in amber vials at –20°C under inert gas (Ar). Decomposition occurs via S-demethylation under UV exposure.
- Moisture : Hydrolytic degradation of the methylthio group is observed in aqueous solutions (pH <5 or >9). Use anhydrous solvents (e.g., dry DMSO) for biological assays.
- Long-term stability : Monitor via HPLC (C18 column, 0.1% TFA in H₂O/ACN) every 3 months. Degradation products include sulfoxide derivatives .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Screening cascade :
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ >10 µM suggests low toxicity).
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, JAK2) using ADP-Glo™ assays. Pyrrolo-pyridines often target ATP-binding pockets.
- Antimicrobial activity : MIC testing against M. tuberculosis (H37Rv strain) as diarylpyrroles show antitubercular activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the methylthio and fluorobenzyl groups for target selectivity?
- SAR strategies :
- Methylthio modifications : Replace with sulfone (-SO₂CH₃) or sulfonamide (-NHSO₂CH₃) to enhance hydrogen bonding. Compare IC₅₀ shifts in enzyme assays.
- Fluorobenzyl analogs : Synthesize 3-fluoro or 2,4-difluoro derivatives to probe steric/electronic effects. Fluorine’s electronegativity improves membrane permeability (logP ~2.5–3.0).
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4ZUD). Focus on π-π stacking with fluorophenyl and hydrophobic interactions with methylthio .
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state conformation, and how do they inform drug design?
- Techniques :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/EtOAc). Analyze torsion angles (e.g., C4–S–CH₃ vs. pyrrolo-pyridine plane) to assess planarity.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F contacts). Fluorine’s van der Waals radius (1.47 Å) influences packing efficiency.
- Thermal ellipsoids : Evaluate thermal motion of the methylthio group to predict metabolic lability .
Q. How can researchers address contradictions in biological activity data across different assay conditions?
- Troubleshooting framework :
- Solubility : Use DLS to confirm colloidal aggregation in PBS. Add 0.01% Tween-80 to prevent false positives in cell-based assays.
- Redox interference : Test for thiol-reactive artifacts (e.g., via glutathione quenching).
- Assay reproducibility : Validate with positive controls (e.g., staurosporine for kinase inhibition) across ≥3 independent replicates .
Q. What advanced analytical methods quantify trace impurities or degradation products in synthesized batches?
- Analytical protocols :
- UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in H₂O/MeOH. Detect sulfoxide (m/z +16) and des-fluoro (m/z –18) impurities.
- ICP-MS : Quantify residual Pd from Suzuki couplings (limit: <10 ppm).
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed (e.g., Chiralpak IA column) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
